N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide
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Overview
Description
N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a 3-methylphenyl group and a propane-2-sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide typically involves the reaction of 3-methylphenylamine with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propane-2-sulfonyl chloride to yield the final product. The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality and efficient use of reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methylphenyl)-2-[(methylsulfonyl)amino]benzamide
- N-(3-Methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide
Uniqueness
N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
90233-92-4 |
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Molecular Formula |
C17H20N2O3S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-4-(propan-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C17H20N2O3S/c1-12(2)23(21,22)19-15-9-7-14(8-10-15)17(20)18-16-6-4-5-13(3)11-16/h4-12,19H,1-3H3,(H,18,20) |
InChI Key |
RKLGNMZDGWUGAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C(C)C |
Origin of Product |
United States |
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